1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine
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Overview
Description
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine is a chemical compound with a unique spirocyclic structure. This compound features an azetidine ring fused to a spirocyclic oxaspirooctane moiety, which imparts distinct chemical and physical properties. The presence of the azetidine ring is particularly noteworthy due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-1-oxaspiro[2One common approach is to start with 6-methyl-1-oxaspiro[2.5]octane, which can be synthesized through a series of cyclization reactions involving appropriate precursors . The azetidine ring can then be introduced via nucleophilic substitution reactions using azetidine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Scientific Research Applications
1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can engage in various chemical interactions, potentially affecting biological systems at the molecular level . Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-oxaspiro[2.5]octane: Shares the spirocyclic core but lacks the azetidine ring.
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Properties
IUPAC Name |
1-(6-methyl-1-oxaspiro[2.5]octan-6-yl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(12-7-2-8-12)3-5-11(6-4-10)9-13-11/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRDIAHCTJYUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CO2)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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